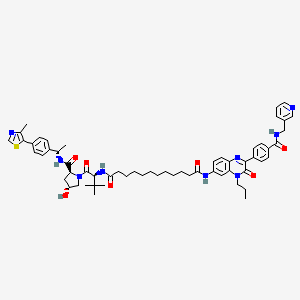

Nampt degrader-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

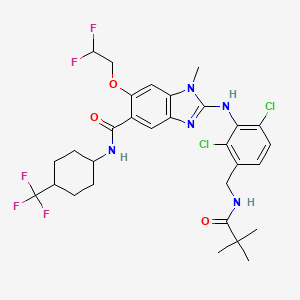

NAMPT PROTAC B4 est un composé conçu pour cibler et dégrader la nicotinamide phosphoribosyltransférase, une enzyme impliquée dans la biosynthèse du nicotinamide adénine dinucléotideNAMPT PROTAC B4 s’est montré prometteur en thérapie anticancéreuse, en particulier dans les tumeurs déficientes en nicotinate phosphoribosyltransférase .

Méthodes De Préparation

La synthèse de NAMPT PROTAC B4 implique plusieurs étapes, notamment la préparation du ligand pour la nicotinamide phosphoribosyltransférase, le lieur et le ligand pour la ligase E3 ubiquitine. La voie de synthèse implique généralement :

Préparation du ligand pour la nicotinamide phosphoribosyltransférase : Cette étape implique la synthèse d’une molécule capable de se lier spécifiquement à la nicotinamide phosphoribosyltransférase.

Préparation du lieur : Le lieur est une structure chimique qui relie le ligand pour la nicotinamide phosphoribosyltransférase au ligand pour la ligase E3 ubiquitine.

Préparation du ligand pour la ligase E3 ubiquitine : Cette étape implique la synthèse d’une molécule capable de se lier spécifiquement à la ligase E3 ubiquitine.

Réactions de couplage : La dernière étape implique le couplage du ligand pour la nicotinamide phosphoribosyltransférase au ligand pour la ligase E3 ubiquitine via le lieur

Analyse Des Réactions Chimiques

NAMPT PROTAC B4 subit plusieurs types de réactions chimiques :

Oxydation et réduction : Ces réactions sont impliquées dans la modification des ligands et du lieur lors de la synthèse de NAMPT PROTAC B4.

Réactions de substitution : Ces réactions sont utilisées pour introduire des groupes fonctionnels spécifiques dans les ligands et le lieur.

Réactions de couplage : Ces réactions sont utilisées pour connecter le ligand pour la nicotinamide phosphoribosyltransférase au ligand pour la ligase E3 ubiquitine via le lieur

Applications de la recherche scientifique

NAMPT PROTAC B4 a plusieurs applications de recherche scientifique :

Thérapie anticancéreuse : NAMPT PROTAC B4 s’est montré prometteur dans le traitement des cancers déficients en nicotinate phosphoribosyltransférase. .

Recherche biologique : NAMPT PROTAC B4 est utilisé en recherche biologique pour étudier le rôle de la nicotinamide phosphoribosyltransférase dans le métabolisme cellulaire et sa participation à diverses maladies

Développement de médicaments : NAMPT PROTAC B4 est utilisé en développement de médicaments pour concevoir et tester de nouvelles chimères de ciblage de la protéolyse pour le traitement de diverses maladies

Applications De Recherche Scientifique

NAMPT PROTAC B4 has several scientific research applications:

Cancer Therapy: NAMPT PROTAC B4 has shown promise in the treatment of cancers deficient in nicotinate phosphoribosyltransferase. .

Biological Research: NAMPT PROTAC B4 is used in biological research to study the role of nicotinamide phosphoribosyltransferase in cellular metabolism and its involvement in various diseases

Drug Development: NAMPT PROTAC B4 is used in drug development to design and test new proteolysis-targeting chimeras for the treatment of various diseases

Mécanisme D'action

NAMPT PROTAC B4 exerce ses effets en se liant à la nicotinamide phosphoribosyltransférase et à la ligase E3 ubiquitine, les rapprochant ainsi. Cette interaction entraîne l’ubiquitination et la dégradation subséquente de la nicotinamide phosphoribosyltransférase par le protéasome. La dégradation de la nicotinamide phosphoribosyltransférase perturbe la biosynthèse du nicotinamide adénine dinucléotide, ce qui entraîne l’inhibition de la croissance des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

NAMPT PROTAC B4 est unique par rapport à d’autres composés similaires en raison de sa grande spécificité et de son efficacité pour dégrader la nicotinamide phosphoribosyltransférase. Parmi les composés similaires, mentionnons :

SIAIS630120 et SIAIS630121 : Ces composés ciblent également la nicotinamide phosphoribosyltransférase, mais ils ont des lieurs et des ligands différents pour la ligase E3 ubiquitine

FK866 : Il s’agit d’un inhibiteur traditionnel de la nicotinamide phosphoribosyltransférase qui ne fait pas appel à la technologie des chimères de ciblage de la protéolyse

NAMPT PROTAC B4 se distingue par sa capacité à dégrader les formes intracellulaires et extracellulaires de la nicotinamide phosphoribosyltransférase, ce qui le rend plus efficace pour inhiber la croissance des cellules cancéreuses .

Propriétés

Formule moléculaire |

C59H73N9O7S |

|---|---|

Poids moléculaire |

1052.3 g/mol |

Nom IUPAC |

N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[3-oxo-4-propyl-2-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]quinoxalin-6-yl]dodecanediamide |

InChI |

InChI=1S/C59H73N9O7S/c1-7-31-67-48-32-45(28-29-47(48)65-52(57(67)74)42-22-26-44(27-23-42)55(72)61-35-40-17-16-30-60-34-40)64-50(70)18-14-12-10-8-9-11-13-15-19-51(71)66-54(59(4,5)6)58(75)68-36-46(69)33-49(68)56(73)63-38(2)41-20-24-43(25-21-41)53-39(3)62-37-76-53/h16-17,20-30,32,34,37-38,46,49,54,69H,7-15,18-19,31,33,35-36H2,1-6H3,(H,61,72)(H,63,73)(H,64,70)(H,66,71)/t38-,46+,49-,54+/m0/s1 |

Clé InChI |

MLJZDBCOWWJHEE-LPLKMGJNSA-N |

SMILES isomérique |

CCCN1C2=C(C=CC(=C2)NC(=O)CCCCCCCCCCC(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@@H](C)C4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)N=C(C1=O)C6=CC=C(C=C6)C(=O)NCC7=CN=CC=C7 |

SMILES canonique |

CCCN1C2=C(C=CC(=C2)NC(=O)CCCCCCCCCCC(=O)NC(C(=O)N3CC(CC3C(=O)NC(C)C4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)N=C(C1=O)C6=CC=C(C=C6)C(=O)NCC7=CN=CC=C7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-[5-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]pentyl]propanamide](/img/structure/B10830920.png)

![[3-(Aminomethyl)-5,7-dimethyl-1-adamantyl]methyl nitrate](/img/structure/B10830941.png)

![(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10830963.png)

![(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10830973.png)

![(2S)-2-(4-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]amino}phenyl)propanoic acid](/img/structure/B10830980.png)

![(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10831005.png)